5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine
Description
5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a five-membered ring with two adjacent nitrogen atoms, one of which is substituted with a methoxy group and two methyl groups, while the other nitrogen is part of an amine group.
Properties
IUPAC Name |
5-methoxy-1,3-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4-5(7)6(10-3)9(2)8-4/h7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJWTXRSKNXUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1157097-11-4 | |
| Record name | 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with methoxyamine under acidic conditions. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it into an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 5-formyl-1,3-dimethyl-1H-pyrazol-4-amine.
Reduction: Formation of 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is also used in the development of enzyme inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its role in treating various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. It is also used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
1,3-dimethyl-5-nitro-1H-pyrazol-4-amine: Similar structure but with a nitro group instead of a methoxy group.
5-amino-1,3-dimethyl-1H-pyrazole: Lacks the methoxy group but has an amino group at the 5-position.
5-methoxy-1,3-dimethyl-1H-pyrazole: Similar structure but without the amine group.
Uniqueness: 5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
Biological Activity
5-Methoxy-1,3-dimethyl-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities and therapeutic applications. This article synthesizes current research findings related to its biological activity, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNO
- SMILES Notation : CC1=NN(C(=C1CN)OC)C
- InChI : InChI=1S/C7H10N3O/c1-5-6(4-8)7(11-3)10(2)9-5/h4,8H2,1-3H3
Biological Activity Overview
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit a wide range of biological activities:
- Anti-inflammatory Activity :
- Analgesic Properties :
- Antimicrobial and Antitubercular Effects :
- MAO-B Inhibition :
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve modulation of inflammatory pathways and inhibition of specific enzymes like MAO-B.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
